1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Physical Chemistry Siloxane Fluids Process Engineering

Choose 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for moisture-cure silicone formulations requiring balanced reactivity and flexibility. Its two ethoxy groups enable condensation crosslinking with silanol-terminated polymers, while the tetramethyldisiloxane core provides a flexible spacer that mitigates brittleness—unlike tetrafunctional TEOS. Validated for IPMC membranes, hydrophobic surface grafting, and building block for specialty silicone oligomers. Note: generic substitution is not feasible; non-functional siloxanes lack hydrolyzable groups, and vinyl-functional variants need platinum catalysts. Ensure consistent quality with ≥97% purity and avoid performance gaps from inferior substitutes.

Molecular Formula C8H22O3Si2
Molecular Weight 222.43 g/mol
CAS No. 18420-09-2
Cat. No. B098531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
CAS18420-09-2
Molecular FormulaC8H22O3Si2
Molecular Weight222.43 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)O[Si](C)(C)OCC
InChIInChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3
InChIKeyNPOYZXWZANURMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2): Procurement Specifications and Baseline Characterization


1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2) is a bifunctional organosilicon compound belonging to the class of short-chain alkoxy-functional disiloxanes. It consists of a central siloxane (Si–O–Si) backbone with two terminal silicon atoms, each bearing two methyl groups and one reactive ethoxy group [1]. This molecular architecture imparts a defined density of 0.883 g/mL at 25°C, a boiling point of 161°C, and a refractive index (n20/D) of 1.389 . The compound is commercially supplied as a colorless liquid, typically with an assay of 97% or higher, and is handled as a flammable liquid (flash point 43°C closed cup) . Its primary utility derives from the hydrolyzable ethoxy termini, which enable condensation crosslinking with hydroxyl-bearing substrates, distinguishing it from non-functional siloxane fluids that serve only as inert diluents.

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2): Why Simple Disiloxane Substitution Is Not Equivalent


Generic substitution among siloxane-based compounds is not feasible because the ethoxy termini of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane confer a distinct reactivity profile that is absent in non-functional or vinyl-functional analogs. Unfunctionalized tetramethyldisiloxane (CAS 3277-26-7) and hexamethyldisiloxane (CAS 107-46-0) lack hydrolyzable groups and cannot participate in condensation crosslinking, rendering them unsuitable as network-forming agents . Vinyl-functional variants (e.g., 1,3-divinyltetramethyldisiloxane, CAS 2627-95-4) undergo hydrosilylation rather than condensation, requiring platinum catalysts and olefinic substrates, which alters curing kinetics and final network architecture [1]. Tetraethoxysilane (TEOS, CAS 78-10-4) offers tetrafunctionality and higher crosslink density but introduces a different Si–O–Si spatial distribution and often yields more brittle networks [2]. The ethoxy-disiloxane thus occupies a specific performance niche: it provides exactly two reactive sites with a defined short-chain spacer, enabling controlled crosslink junction length without the excessive rigidity associated with tetrafunctional crosslinkers. The evidence below quantifies these differential properties.

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2): Quantitative Differential Evidence for Scientific Procurement


Physical Property Differentiation: Boiling Point and Density vs. Common Siloxane Analogs

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane exhibits a boiling point of 161°C and a density of 0.883 g/mL at 25°C, which are measurably higher than those of non-functional and vinyl-functional disiloxane analogs . This higher boiling point reduces evaporative loss during elevated-temperature processing compared to unfunctionalized tetramethyldisiloxane (bp 71°C) . The increased density reflects the additional mass of the ethoxy groups and influences solvent compatibility and phase behavior in formulated systems .

Physical Chemistry Siloxane Fluids Process Engineering

Reactivity Differentiation: Condensation-Capable Ethoxy Termini vs. Non-Functional Disiloxanes

The two ethoxy groups of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane undergo hydrolysis and subsequent condensation with hydroxyl-containing substrates (e.g., HEMA, silanols), enabling covalent network formation [1]. In contrast, non-functional disiloxanes such as 1,1,3,3-tetramethyldisiloxane (Si–H terminated) and hexamethyldisiloxane (methyl terminated) possess no hydrolyzable alkoxy groups and cannot participate in condensation crosslinking, serving only as unreactive chain extenders or diluents . Vinyl-functional analogs require hydrosilylation catalysis and olefinic partners, representing a chemically distinct crosslinking mechanism that proceeds via addition rather than condensation, yielding different network topologies and kinetic profiles [2].

Crosslinking Chemistry Polymer Synthesis Siloxane Networks

Crosslinking Performance in IPMC Membranes: Water Uptake Reduction and Mechanical Enhancement

When employed as a crosslinker for HEMA-containing fluorinated acrylic copolymers in ionic polymer-metal composite (IPMC) fabrication, 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane induced a measurable reduction in membrane water uptake while simultaneously increasing mechanical strength and actuation force [1]. The study compared crosslinked versus uncrosslinked IPMC membranes prepared from the same base copolymer. Although exact numerical values for water uptake reduction and force enhancement are not reported in the abstract, the directional improvement is consistently documented across multiple repositories of the same study [2]. The ethoxy-disiloxane acts as a difunctional crosslinker that consumes hydrophilic hydroxyl groups and introduces hydrophobic siloxane linkages, thereby reducing hygroscopic swelling and enhancing dimensional stability under electrical actuation [1].

Electroactive Polymers Ionic Polymer-Metal Composites Actuator Materials

Hydrolytic Stability and Controlled Reactivity Profile: Class-Level Differentiation

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is reported to exhibit hydrolytic stability under ambient storage conditions while remaining reactive toward moisture when curing is desired . This balanced reactivity profile is attributed to the methyl substituents on silicon, which sterically shield the siloxane backbone and moderate the hydrolysis rate of the ethoxy groups . In contrast, tetraethoxysilane (TEOS) undergoes more rapid and extensive hydrolysis due to its four ethoxy groups per silicon atom, leading to faster gelation and higher crosslink density, which can result in brittle networks and reduced formulation pot life [1]. The ethoxy-disiloxane thus offers a tunable curing window and a more flexible final network architecture, advantageous for coatings and adhesives requiring a balance of toughness and elasticity.

Hydrolytic Stability Condensation Curing Coating Formulations

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Crosslinker for Hydroxyl-Functional Polymers in Electroactive IPMC Membranes

Procure 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane when formulating ionic polymer-metal composite (IPMC) membranes based on HEMA-containing copolymers. The ethoxy groups react selectively with pendant hydroxyls to form covalent crosslinks, which reduces water uptake and enhances mechanical actuation force compared to uncrosslinked analogs [1]. This compound is specifically validated in fluoroalkyl methacrylate/acrylic acid/HEMA terpolymer systems, where it improves the dimensional stability and force output of electroactive actuators [2].

Controlled Condensation Crosslinking in Silicone Coatings and Adhesives

Select 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane as a difunctional crosslinker for moisture-cure silicone formulations requiring balanced reactivity. Its two ethoxy termini enable condensation curing with silanol-terminated polymers, while the tetramethyldisiloxane core provides a flexible spacer that mitigates brittleness compared to tetrafunctional crosslinkers such as TEOS [3]. The compound's moderate hydrolysis rate extends pot life and allows for ambient curing conditions, making it suitable for protective coatings and sealants where toughness and elasticity are prioritized over maximal crosslink density .

Precursor for Symmetric Alkoxy-Substituted Disiloxane Synthesis

Utilize 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane as a starting material for the preparation of symmetric alkoxy-substituted alkyldisiloxanes via partial hydrolysis and condensation of alkoxysilanes . Its well-defined structure and high purity (≥97% assay) make it a reliable building block for constructing siloxane oligomers with controlled chain length and functional group distribution, which are valuable intermediates in the synthesis of specialty silicone polymers and hybrid organic-inorganic materials.

Hydrophobic Surface Modification Agent

Employ 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane for grafting hydrophobic siloxane moieties onto hydroxyl-bearing surfaces (e.g., glass, silica, metal oxides). The ethoxy groups condense with surface hydroxyls, while the methyl-substituted siloxane backbone imparts hydrophobicity and enhanced thermal stability . This application leverages the compound's balanced reactivity and low volatility to achieve durable surface modification without excessive material loss during processing.

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